molecular formula C15H11NO2 B11814489 4-(2-Phenyloxazol-5-YL)phenol CAS No. 103656-71-9

4-(2-Phenyloxazol-5-YL)phenol

Cat. No.: B11814489
CAS No.: 103656-71-9
M. Wt: 237.25 g/mol
InChI Key: QZQUIKWDGDUNEK-UHFFFAOYSA-N
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Description

4-(2-Phenyloxazol-5-YL)phenol is an organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of a phenyl group attached to the oxazole ring, which is further connected to a phenol group

Preparation Methods

The synthesis of 4-(2-Phenyloxazol-5-YL)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-phenyl-5-chloromethyl oxazole with phenol under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the phenol group .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(2-Phenyloxazol-5-YL)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include strong acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Phenyloxazol-5-YL)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Phenyloxazol-5-YL)phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

4-(2-Phenyloxazol-5-YL)phenol can be compared with other oxazole derivatives such as 1,4-Bis(5-phenyl-2-oxazolyl)benzene and 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one . These compounds share similar structural features but differ in their chemical properties and applications. For example, 1,4-Bis(5-phenyl-2-oxazolyl)benzene is used as a fluorescent reagent, while 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one has applications in pH sensing and electropolymerization.

Properties

CAS No.

103656-71-9

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

4-(2-phenyl-1,3-oxazol-5-yl)phenol

InChI

InChI=1S/C15H11NO2/c17-13-8-6-11(7-9-13)14-10-16-15(18-14)12-4-2-1-3-5-12/h1-10,17H

InChI Key

QZQUIKWDGDUNEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)O

Origin of Product

United States

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